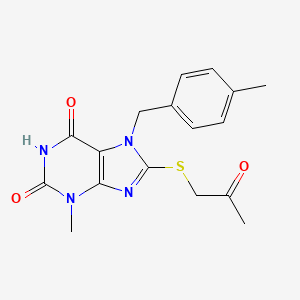

3-methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Beschreibung

This purine-2,6-dione derivative is characterized by a 1,3-dimethylpurine core with a 4-methylbenzyl group at position 7 and a (2-oxopropyl)thio substituent at position 6. The compound’s structure combines aromatic (4-methylbenzyl) and sulfur-containing (thioether) functional groups, which influence its physicochemical and biological properties. Key spectral data include a melting point (mp) of 333°C and distinct $ ^1H $-NMR signals, such as the singlet at δ 3.27 ppm (N1-CH$ _3 $) and aromatic proton couplings (e.g., δ 7.40–8.23 ppm), confirming substitution patterns .

Eigenschaften

IUPAC Name |

3-methyl-7-[(4-methylphenyl)methyl]-8-(2-oxopropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-10-4-6-12(7-5-10)8-21-13-14(18-17(21)25-9-11(2)22)20(3)16(24)19-15(13)23/h4-7H,8-9H2,1-3H3,(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKWEVMJYNGBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)C)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 303970-35-6, is a synthetic compound belonging to the purine family. This compound exhibits a complex structure characterized by a thioether linkage and various alkyl substituents. The biological activities of purine derivatives have been widely studied due to their potential therapeutic applications, particularly in oncology and infectious diseases.

- Molecular Formula: C17H18N4O3S

- Molecular Weight: 358.41 g/mol

- IUPAC Name: 3-methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione

Biological Activity Overview

The biological activity of 3-methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has been investigated in various studies, focusing on its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent research has highlighted the anticancer potential of purine derivatives. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through various signaling pathways.

Case Study:

In a comparative study of purine derivatives, it was found that compounds with thioether linkages exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 10 to 30 µM, indicating a promising therapeutic window for further development.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction via intrinsic pathway |

| Compound B | A549 | 20 | Inhibition of DNA synthesis |

| 3-Methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio) | MCF-7 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary studies indicate that it may exhibit inhibitory effects against certain bacterial strains.

Research Findings:

In vitro assays demonstrated that the compound showed significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 5 to 15 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Streptococcus pneumoniae | 12 |

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Enzymatic Activity: Similar purine derivatives have shown to inhibit key enzymes involved in nucleic acid metabolism.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Action: The thioether group may play a crucial role in disrupting bacterial cell wall synthesis or function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse pharmacological activities, modulated by substituents at positions 7 and 7. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Melting Points :

- The target compound’s high mp (333°C) suggests strong intermolecular forces (e.g., π-stacking from the 4-methylbenzyl group) compared to the trifluoropropyl analog (mp 140°C), where the CF$ _3 $ group reduces crystallinity .

- The E-styryl derivative (mp 230°C) has intermediate stability, likely due to planar styryl conjugation .

Spectral and Reactivity Differences :

- The trifluoropropyl analog’s $ ^1H $-NMR shows upfield shifts for CH$ _2 $ groups adjacent to CF$ _3 $ (δ 2.63–3.02 ppm), contrasting with the target compound’s aromatic couplings (δ 7.40–8.23 ppm) .

- Hydrazinyl derivatives () exhibit NH proton signals absent in the target compound, indicating distinct hydrogen-bonding capabilities .

Biological Relevance :

- The 8-(2-oxopropylthio) group in the target compound may confer thiol-mediated redox activity, whereas trifluoropropyl analogs () could enhance metabolic stability via fluorine’s electron-withdrawing effects .

- 8-Hydrazinyl derivatives form pyrazole-containing heterocycles, which are bioactive scaffolds in kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.